molecular formula C8H15N3OS B296020 3-Thiocanone semicarbazone

3-Thiocanone semicarbazone

Cat. No.: B296020
M. Wt: 201.29 g/mol
InChI Key: DCDCQGVZOFVVHW-YFHOEESVSA-N
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Description

3-Thiocanone semicarbazone is a thiosemicarbazone derivative synthesized via the condensation of 3-thiocanone (a ketone containing a sulfur atom) with semicarbazide. Thiosemicarbazones are structurally analogous to semicarbazones but feature a sulfur atom replacing the oxygen in the semicarbazide moiety (-NH-C(=S)-NH2 vs. -NH-C(=O)-NH2) . This substitution significantly alters their electronic, chelating, and pharmacological properties. Thiosemicarbazones, including this compound, exhibit diverse biological activities, such as anticancer, antimicrobial, and anticonvulsant effects, and serve as versatile ligands for transition metal complexes .

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

[(Z)-thiocan-3-ylideneamino]urea

InChI

InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7-

InChI Key

DCDCQGVZOFVVHW-YFHOEESVSA-N

SMILES

C1CCC(=NNC(=O)N)CSCC1

Isomeric SMILES

C1CC/C(=N/NC(=O)N)/CSCC1

Canonical SMILES

C1CCC(=NNC(=O)N)CSCC1

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

3-Thiocanone semicarbazone undergoes oxidation to form sulfoxide and sulfone derivatives. These transformations enhance its reactivity in cycloadditions and coordination chemistry .

Oxidation Pathways:

Reagent Product Application
H2_2O2_2 (30%)This compound sulfoxideIntermediate for Diels-Alder reactions
mCPBAThis compound sulfoneStabilized electrophilic reagents

Mechanistic Insight:
The sulfur atom in the thiocarbonyl group is selectively oxidized, retaining the semicarbazone backbone. Sulfoxides show moderate stability, while sulfones are highly stable and less reactive .

Cycloaddition Reactions

The thiocarbonyl group participates in [4+2] Diels-Alder and 1,3-dipolar cycloadditions due to its electron-deficient nature .

(a) Diels-Alder Reaction

Reacts with conjugated dienes (e.g., cyclopentadiene) to form bicyclic sulfones or sulfoxides.

Example:

3 Thiocanone semicarbazone sulfoxide+CyclopentadieneBicyclic sulfoxide adduct 75 yield \text{3 Thiocanone semicarbazone sulfoxide}+\text{Cyclopentadiene}\rightarrow \text{Bicyclic sulfoxide adduct 75 yield }

Conditions:

  • Solvent: Dichloromethane.

  • Temperature: 25°C .

(b) 1,3-Dipolar Cycloaddition

Reacts with azides or nitrile oxides to form thiadiazoline or isoxazoline derivatives.

Example:

3 Thiocanone semicarbazone+PhN31 3 4 Thiadiazoline 68 yield \text{3 Thiocanone semicarbazone}+\text{PhN}_3\rightarrow \text{1 3 4 Thiadiazoline 68 yield }

Key Feature:
Adducts exhibit planar chirality, enabling applications in asymmetric synthesis .

Heterocyclization Reactions

This compound serves as a precursor for sulfur- and nitrogen-containing heterocycles.

(a) Thiazole Formation

Reaction with α-haloketones (e.g., phenacyl bromide) yields thiazole derivatives via intramolecular cyclization .

Reaction Scheme:

3 Thiocanone semicarbazone+PhCOCH2BrEtOH Thiazole derivative 82 yield \text{3 Thiocanone semicarbazone}+\text{PhCOCH}_2\text{Br}\xrightarrow{\text{EtOH }}\text{Thiazole derivative 82 yield }

Mechanism:

  • Nucleophilic substitution at the α-carbon.

  • Elimination of H2_2O and cyclization to form the thiazole ring .

(b) Spirocyclic Derivatives

Under acidic conditions, the compound forms spiro-thiazolidinones, which are bioactive scaffolds .

Example:

3 Thiocanone semicarbazoneHCl MeOHSpiro thiazolidinone cyclohexane 65 yield \text{3 Thiocanone semicarbazone}\xrightarrow{\text{HCl MeOH}}\text{Spiro thiazolidinone cyclohexane 65 yield }

Key Application:
Antimicrobial and anticancer drug candidates .

Coordination Chemistry

The semicarbazone moiety acts as a tridentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)) .

Complexation Reaction:

3 Thiocanone semicarbazone+CuCl2[Cu L H22]Cl2(L ligand)\text{3 Thiocanone semicarbazone}+\text{CuCl}_2\rightarrow [\text{Cu L H}_2\text{O }_2]\text{Cl}_2\quad (\text{L ligand})

Properties:

  • Geometry: Square planar (Cu) or octahedral (Ni).

  • Applications: Catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Deprotection and Functionalization

The semicarbazone group can be cleaved under mild conditions to regenerate the parent thiocanone .

Deprotection Method:

3 Thiocanone semicarbazoneNO2gas 0 CThiocan 5 one+NH2NHCONH2(Quantitative)\text{3 Thiocanone semicarbazone}\xrightarrow{\text{NO}_2\text{gas 0 C}}\text{Thiocan 5 one}+\text{NH}_2\text{NHCONH}_2\quad (\text{Quantitative})

Advantages:

  • Avoids harsh acids/bases.

  • High functional group tolerance .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Thiosemicarbazones and semicarbazones differ primarily in their functional groups, which influence their chemical behavior and applications.

Table 1: Structural and Electronic Properties of Semicarbazones vs. Thiosemicarbazones

Property Semicarbazones Thiosemicarbazones Implications for 3-Thiocanone Semicarbazone
Functional Group -NH-C(=O)-NH2 -NH-C(=S)-NH2 Enhanced nucleophilicity due to sulfur’s polarizability .
Metal Coordination Binds via carbonyl oxygen Binds via sulfur and nitrogen Stronger chelation with transition metals (e.g., Mn, V) .
Conformational Flexibility Moderate Higher due to S-atom bulkiness Stabilizes diverse polymorphic forms via non-covalent interactions .
Electronic Conductivity Higher (e.g., 10⁻⁴ S/cm in compound 1) Lower (e.g., 10⁻⁶ S/cm in compound 2) Likely reduced conductivity compared to semicarbazones .

The sulfur atom in thiosemicarbazones enhances metal-binding affinity, making them superior ligands for bioinorganic applications . For example, vanadium(V) complexes with thiosemicarbazone ligands exhibit distinct coordination modes compared to semicarbazones, influencing their redox behavior and biological interactions .

Pharmacological Activity Comparison

Thiosemicarbazones and semicarbazones display divergent pharmacological profiles due to structural variations.

Table 2: Bioactivity Comparison of Semicarbazones and Thiosemicarbazones

Activity Semicarbazones Thiosemicarbazones This compound
Cytotoxicity Higher in isatin derivatives (e.g., IC₅₀ = 8.2 µM) Lower (e.g., IC₅₀ = 12.4 µM in analogous derivatives) Likely intermediate activity, influenced by sulfur .
Anticonvulsant Efficacy ED₅₀ = 25 mg/kg in MES model Limited data Potential activity via similar mechanisms .
Antimicrobial Action Moderate (MIC = 16–32 µg/mL) Enhanced (MIC = 8–16 µg/mL) May leverage sulfur’s lipophilicity for membrane penetration .

Semicarbazones, such as isatin-3-semicarbazone derivatives, demonstrate superior cytotoxicity against cancer cells compared to thiosemicarbazones, attributed to their optimized hydrogen-bonding and steric profiles . Conversely, thiosemicarbazones often show enhanced antimicrobial activity due to sulfur’s role in disrupting microbial enzymes .

Table 3: Electrical Conductivity of Representative Compounds

Compound Structure Conductivity (S/cm) Key Feature
N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide (1) Semicarbazone 1.2 × 10⁻⁴ High charge transport via π-π stacking .
N-(2-hydroxy-3-methoxy-5-methylbenzylidene)thiosemicarbazide (2) Thiosemicarbazone 3.5 × 10⁻⁶ Reduced conductivity due to S-atom disruption of conjugation .

Semicarbazones like compound 1 exhibit conductivity comparable to organic semiconductors, making them promising for thin-film transistors. The lower conductivity of thiosemicarbazones like compound 2 highlights the trade-off between electronic properties and structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-thiocanone semicarbazone and its metal complexes?

  • Methodology : Condensation reactions between ketones/aldehydes and semicarbazide hydrochloride under reflux in ethanol/water mixtures are commonly employed. For metal complexes, stoichiometric reactions with transition metal salts (e.g., CuCl₂, Fe(NO₃)₃) in methanol/water under controlled pH (adjusted with NaOH or NH₃) yield stable complexes. Purification involves recrystallization or column chromatography .
  • Key Parameters : Reaction time (6–12 hrs), temperature (60–80°C), and molar ratios (1:1 ligand-to-metal) are critical for reproducibility.

Q. How are semicarbazone derivatives characterized structurally and spectroscopically?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction determines coordination geometry and noncovalent interactions (e.g., hydrogen bonding, π-stacking) .
  • Spectroscopy : FT-IR confirms ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches. NMR (¹H/¹³C) identifies tautomeric forms and substituent effects .
  • Magnetic susceptibility and EPR assess metal oxidation states and spin states in complexes .

Q. What biological activities have been reported for semicarbazone derivatives?

  • Antifungal Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) show MIC values as low as 0.156 μmol/mL against Candida albicans via disruption of fungal membrane integrity .
  • Antitrypanosomal Activity : Thiosemicarbazones inhibit cruzain, a cysteine protease in Trypanosoma cruzi, with IC₅₀ values in the nanomolar range. Kinetic studies reveal time-dependent inhibition .

Advanced Research Questions

Q. How do structural modifications of the semicarbazone pharmacophore influence bioactivity and selectivity?

  • SAR Insights :

  • Substituent Effects : Introducing -CH₂ spacers between aromatic rings and the semicarbazone core enhances anticonvulsant activity (e.g., lead compounds 4E and 4H in MES models) by improving blood-brain barrier penetration .
  • Metal Coordination : Cu(II) and Fe(III) complexes exhibit enhanced anticancer activity due to redox cycling and ROS generation, whereas Zn(II) complexes show lower cytotoxicity .
    • Computational Validation : DFT and molecular docking predict binding modes to targets like cruzain or fungal enzymes, guiding rational design .

Q. What are the challenges in studying solution chemistry and stability of semicarbazone-metal complexes?

  • Solution Behavior : pH-dependent speciation (e.g., [Cu(L)H₋₁]⁺ vs. [Cu(L)]²⁺) affects reactivity. Stability constants (log β) determined via potentiometry reveal dominant species under physiological conditions .
  • Lipophilicity : LogP values correlate with cellular uptake; hydrophilic derivatives (e.g., –OH substituents) show reduced membrane permeability but higher solubility .

Q. How do noncovalent interactions in semicarbazone crystal structures impact material properties?

  • Packing Analysis : Hirshfeld surface plots quantify intermolecular interactions (e.g., O···H, N···H). Strong hydrogen bonds (2.5–3.0 Å) enhance thermal stability, while π-stacking (3.5–4.0 Å) influences semiconducting behavior in thiosemicarbazone-based materials .

Q. What advanced catalytic applications exist for semicarbazone-metal complexes?

  • Cross-Coupling Reactions : Heterodinuclear Pd–Ru complexes catalyze Suzuki and Heck reactions with aryl chlorides (TOF up to 10³ h⁻¹). The Ru center facilitates oxidative addition, while Pd mediates transmetallation .
  • Mechanistic Insights : Cyclic voltammetry identifies ligand-centered redox processes (e.g., irreversible oxidation at 0.86–0.93 V vs. SCE), critical for catalytic turnover .

Q. How do semicarbazones inhibit parasitic enzymes, and what are the limitations?

  • Enzyme Inhibition : Cruzain inhibition involves covalent binding to the active-site cysteine (Cys25) via the thiosemicarbazone moiety. Structural analogs with bulky aryl groups (e.g., 3'-bromopropiophenone) show improved potency but face metabolic instability .
  • Resistance Mechanisms : Mutations in the enzyme’s substrate-binding pocket reduce inhibitor affinity, necessitating iterative SAR optimization .

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